molecular formula C11H10N2O2 B8424398 6,7-Dimethyl-2-quinoxalinecarboxylic acid

6,7-Dimethyl-2-quinoxalinecarboxylic acid

Cat. No. B8424398
M. Wt: 202.21 g/mol
InChI Key: SCCDMAXAJQJTIE-UHFFFAOYSA-N
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Patent
US03997535

Procedure details

3-Chloro-6,7-dimethyl-2-quinoxalinecarboxylic acid, ethyl ester (Example 14a) (6.0 g), palladium chloride (0.4 g) and barium carbonate (17.4 g) in ethanol (500 ml) containing water (6 ml) were stirred in an atmosphere of hydrogen at room temperature and atmospheric pressure for 18 hours. The mixture was filtered and the filtrate was evaporated. The residue was crystallised from a mixture of ethyl acetate and light petroleum (b.p. 60°-80°). The solid was dissolved in aqueous sodium hydroxide (20 ml., 2N) and ethanol (20 ml) and the solution was heated under reflux for 10 minutes and cooled. Hydrochloric acid was added and the solid was collected and crystallised from aqueous ethanol. It had m.p. 214.5°-216° (20%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:14]([O:16]CC)=[O:15])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2.C(=O)([O-])[O-].[Ba+2].O.[H][H]>C(O)C.[Pd](Cl)Cl>[CH3:12][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][C:7]=1[CH3:13])[N:4]=[C:3]([C:14]([OH:16])=[O:15])[CH:2]=[N:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C(=NC2=CC(=C(C=C2N1)C)C)C(=O)OCC
Name
Quantity
17.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
palladium chloride
Quantity
0.4 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from a mixture of ethyl acetate and light petroleum (b.p. 60°-80°)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in aqueous sodium hydroxide (20 ml., 2N)
TEMPERATURE
Type
TEMPERATURE
Details
ethanol (20 ml) and the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
crystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC=1C=C2N=CC(=NC2=CC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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